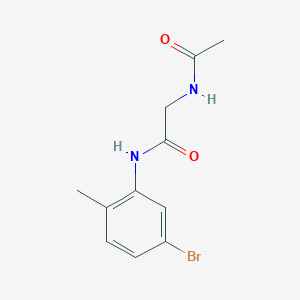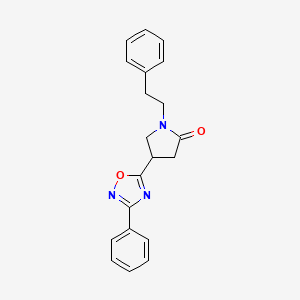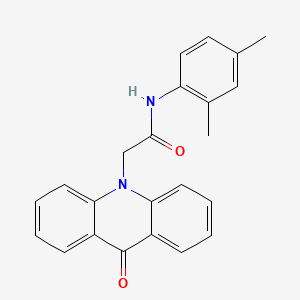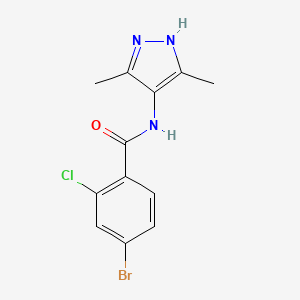
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromhexine hydrochloride and is used as a mucolytic agent to treat respiratory disorders.
Wirkmechanismus
The mechanism of action of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the inhibition of the production of mucus in the respiratory tract. The compound acts by breaking down the mucopolysaccharides present in the mucus, making it less viscous and easier to expel. The compound also possesses antioxidant properties that help to reduce inflammation in the respiratory tract.
Biochemical and Physiological Effects:
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound also possesses antioxidant properties that help to reduce oxidative stress in the body. It has been found to improve liver function and reduce liver fibrosis in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide in lab experiments include its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, the compound has limited solubility in water and may require the use of organic solvents to dissolve.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide. Future studies should focus on the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of liver diseases. The compound's mechanism of action should also be further investigated to identify potential targets for drug development. Additionally, research should be conducted to optimize the synthesis method to produce the compound in a more efficient and cost-effective manner.
Conclusion:
In conclusion, 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. The synthesis method has been optimized to produce high yields of the compound. Future research should focus on the compound's potential use in the treatment of liver diseases and its mechanism of action.
Synthesemethoden
The synthesis of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the reaction of 5-bromo-2-methylaniline with acetic anhydride to form 2-acetamido-5-bromo-2-methylbenzenesulfonic acid. This intermediate is then reacted with acetic acid to produce 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been used in the treatment of respiratory disorders such as asthma, chronic bronchitis, and emphysema. It has also been studied for its potential use in the treatment of liver diseases such as hepatitis and liver fibrosis.
Eigenschaften
IUPAC Name |
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-3-4-9(12)5-10(7)14-11(16)6-13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONSSBRVVXSJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)